Cas no 2034508-56-8 (6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)
![6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034508-56-8x500.png)
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide 化学的及び物理的性質
名前と識別子
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- 6-methoxy-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
- 6-methoxy-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide
- 6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
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- インチ: 1S/C18H17N5O3/c1-23-7-3-4-15(23)17-21-16(26-22-17)10-19-18(24)14-8-11-5-6-12(25-2)9-13(11)20-14/h3-9,20H,10H2,1-2H3,(H,19,24)
- InChIKey: VBRMRZXXFQAHIN-UHFFFAOYSA-N
- ほほえんだ: O1C(CNC(C2=CC3C=CC(=CC=3N2)OC)=O)=NC(C2=CC=CN2C)=N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 507
- トポロジー分子極性表面積: 98
- 疎水性パラメータ計算基準値(XlogP): 1.8
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-2746-3mg |
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide |
2034508-56-8 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6523-2746-30mg |
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide |
2034508-56-8 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6523-2746-25mg |
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide |
2034508-56-8 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6523-2746-75mg |
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide |
2034508-56-8 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6523-2746-5mg |
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide |
2034508-56-8 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6523-2746-20μmol |
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide |
2034508-56-8 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6523-2746-15mg |
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide |
2034508-56-8 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6523-2746-20mg |
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide |
2034508-56-8 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6523-2746-40mg |
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide |
2034508-56-8 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6523-2746-1mg |
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide |
2034508-56-8 | 1mg |
$54.0 | 2023-09-08 |
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamideに関する追加情報
Introduction to Compound with CAS No. 2034508-56-8 and Product Name: 6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide
The compound identified by the CAS number 2034508-56-8 and the product name 6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential therapeutic applications. The structural composition of this compound includes a 6-methoxy substituent on an indole core, which is further functionalized with a N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl} side chain. This unique arrangement of functional groups not only contributes to the compound's distinct chemical properties but also opens up possibilities for diverse biological activities.
In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry, particularly in the search for new drug candidates. The indole scaffold, known for its presence in numerous bioactive molecules, serves as an excellent platform for structural modification and optimization. The introduction of the 6-methoxy group enhances the lipophilicity of the indole core, which can be crucial for membrane permeability and subsequent cellular uptake. This modification is particularly relevant in the design of drugs that require efficient delivery to target tissues.
The side chain featuring a N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl} moiety adds another layer of complexity to the molecule. The oxadiazole ring is a well-documented pharmacophore that exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a 1-methyl-1H-pyrrol group further diversifies the chemical space and may contribute to unique interactions with biological targets. This combination of structural elements suggests that the compound could exhibit multiple modes of action, making it a promising candidate for further investigation.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-based drug design. Computational methods such as molecular docking and virtual screening have become indispensable tools in identifying potential drug candidates with high affinity for biological targets. The structural features of this compound make it an attractive candidate for computational studies aimed at elucidating its binding interactions with proteins and enzymes involved in critical biological pathways.
One particularly intriguing aspect of this molecule is its potential application in oncology research. Indole derivatives have shown promise as chemotherapeutic agents due to their ability to modulate various signaling pathways involved in cancer cell proliferation and survival. The 6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide structure may interfere with key enzymes such as kinases or transcription factors that are overexpressed in certain cancer types. Preliminary studies have suggested that similar compounds can induce apoptosis in cancer cells while sparing healthy tissues, highlighting the potential therapeutic window offered by this class of molecules.
Another area where this compound shows promise is in neurodegenerative diseases research. The indole core is known to interact with receptors and enzymes implicated in conditions such as Alzheimer's disease and Parkinson's disease. The 6-methoxy group may enhance binding affinity to these targets due to its lipophilic nature. Additionally, the oxadiazole moiety has been reported to possess neuroprotective properties by scavenging reactive oxygen species and inhibiting inflammatory pathways. These combined effects make this compound a candidate for further exploration as a potential therapeutic agent against neurodegenerative disorders.
The synthesis of complex molecules like 6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-y)]methyl}-1H-indole -2-carboxamide requires meticulous planning and execution to ensure high yield and purity. Advances in synthetic methodologies have enabled chemists to construct intricate molecular frameworks with greater precision than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly valuable in forming carbon-carbon bonds that are essential for creating heterocyclic systems like this one.
In conclusion,2034508 -56 -8 represents a structurally sophisticated molecule with significant potential in pharmaceutical applications. Its unique combination of functional groups positions it as a promising candidate for further research into various therapeutic areas including oncology and neurodegenerative diseases. As our understanding of biological pathways continues to evolve,this compound will undoubtedly play a crucial role in shaping future drug discovery efforts.
2034508-56-8 (6-methoxy-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide) 関連製品
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